molecular formula C17H19NO B1392023 2-(4-Butylbenzoyl)-3-methylpyridine CAS No. 1187165-84-9

2-(4-Butylbenzoyl)-3-methylpyridine

Cat. No. B1392023
M. Wt: 253.34 g/mol
InChI Key: OYXNFGSUQRCZDI-UHFFFAOYSA-N
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Description

2-(4-Butylbenzoyl)-3-methylpyridine is a chemical compound with the molecular formula C17H19NO. It has a molecular weight of 253.34 . The IUPAC name for this compound is (4-butylphenyl)(4-methyl-2-pyridinyl)methanone .


Molecular Structure Analysis

The InChI code for 2-(4-Butylbenzoyl)-3-methylpyridine is 1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Butylbenzoyl)-3-methylpyridine include a molecular weight of 253.34 g/mol . It has a XLogP3-AA value of 7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 9 rotatable bonds . Its exact mass and monoisotopic mass are 388.16745924 g/mol . The topological polar surface area is 52.6 Ų .

Scientific Research Applications

Supramolecular Association and Crystal Structures

Research involving similar compounds to 2-(4-Butylbenzoyl)-3-methylpyridine, such as 2-amino-4-methylpyridine, has focused on the formation of molecular salts through hydrogen bonding and other noncovalent interactions. These compounds can adopt various supramolecular architectures involving extensive hydrogen bonds and noncovalent interactions, contributing to the understanding of crystal packing and structure determination in organic salts (Khalib et al., 2014).

Electrospray Mass Spectrometry and Fragmentation Studies

Derivatives of similar pyridine compounds, such as 2-aminopyridine, have been studied using electrospray and collision-induced dissociation mass spectrometry. These studies provide insights into the fragmentation patterns of these derivatives, contributing valuable information for analytical chemistry applications (Harvey, 2000).

Influence on Hydrodesulfurization and Hydrodenitrogenation

Research involving 2-methylpyridine, a compound related to 2-(4-Butylbenzoyl)-3-methylpyridine, has shown its influence on hydrodesulfurization and hydrodenitrogenation processes. This research is particularly relevant in the field of catalysis and chemical engineering, providing insights into the interactions and inhibitory effects of N-containing molecules in these processes (Egorova & Prins, 2004).

Metal Complex Formation and Coordination Chemistry

Studies on the formation of metal complexes with compounds like 2-amino-4-methylpyridine have provided valuable information on the coordination chemistry and the formation of mononuclear and binuclear complexes. These studies contribute to our understanding of the magnetic, spectral, and electrochemical properties of such complexes, relevant in the field of inorganic chemistry (Gagne et al., 1981).

properties

IUPAC Name

(4-butylphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-4-7-14-8-10-15(11-9-14)17(19)16-13(2)6-5-12-18-16/h5-6,8-12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXNFGSUQRCZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylbenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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